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Compound of Interest

Compound Name: 1,2-Dichloro-1,1,2-trifluoroethane

Cat. No.: B1204223

For researchers and professionals in drug development and atmospheric science,
understanding the chemical reactivity and environmental fate of halogenated compounds is
crucial. Dichlorotrifluoroethane (C2HCIzF3), a hydrochlorofluorocarbon (HCFC), exists as three
distinct structural isomers: HCFC-123, HCFC-123a, and HCFC-123b. While sharing the same
molecular formula, their structural differences lead to significant variations in reactivity,
particularly their rate of degradation in the atmosphere. This guide provides an objective
comparison of their atmospheric reactivity, supported by experimental data and detailed
protocols.

The primary removal mechanism for these compounds from the troposphere is reaction with
the hydroxyl radical (*OH). This reaction initiates their degradation and ultimately determines
their atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential
(GWP).

Comparative Data Summary

The atmospheric lifetimes and key environmental impact metrics for the three
dichlorotrifluoroethane isomers are summarized below. The significant disparity in reactivity is
primarily dictated by the molecular structure and the position of the hydrogen atom, which is the
site of *OH radical attack.
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Parameter HCFC-123 HCFC-123a HCFC-123b

2,2-dichloro-1,1,1- 1,2-dichloro-1,1,2- 1,1-dichloro-1,2,2-
IUPAC Name

trifluoroethane trifluoroethane trifluoroethane
CAS Number 306-83-2 354-23-4 812-04-4
Structure CHCI2-CF3 CHFCI-CCIF2 CCIl2F-CHF2
*OH Reaction Rate )

~3.0x 1014 No experimental data
Constant (kon at 298 . 2.1 x 10735[1] )

(estimated) available
K, cm3 molecule™t s71)

o ~15.1 years Expected to be the
Atmospheric Lifetime 1.3 - 1.4 years[2]
(calculated) longest
Global Warming ) )
) Data not widely Data not widely
Potential (GWP, 100- 77[2]
reported reported
year)
Ozone Depletion Data not widely
_ 0.0098 - 0.02[2] ~0.06[1]

Potential (ODP) reported

Note on HCFC-123a Lifetime Calculation: The atmospheric lifetime (1) was calculated using the
formula T =1/ (kon % [*OH]), with a global average tropospheric «OH concentration of 1.0 x 106

molecules cm~3.

Reactivity Analysis and Structure-Activity
Relationship

The atmospheric reactivity of HCFCs is almost entirely dependent on the rate of hydrogen atom
abstraction by the *OH radical. The strength of the C-H bond is the determining factor; a
weaker C-H bond leads to a faster reaction rate and a shorter atmospheric lifetime.

The halogen atoms attached to the carbon bearing the hydrogen atom have a strong influence
on the C-H bond dissociation energy. Fluorine atoms, being highly electronegative, strengthen
the C-H bond through inductive effects, making it more resistant to abstraction. Chlorine atoms
have a less pronounced effect.
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e HCFC-123 (CHCI2-CFs): The hydrogen is on a carbon atom bonded to two chlorine atoms.
This environment results in the weakest C-H bond among the three isomers, leading to the
highest reactivity and shortest atmospheric lifetime.

e HCFC-123a (CHFCI-CCIF2): The hydrogen is on a carbon bonded to one fluorine and one
chlorine atom. The presence of the fluorine atom strengthens the C-H bond compared to
HCFC-123, resulting in a significantly slower reaction rate and a much longer atmospheric
lifetime.[1]

e HCFC-123b (CCIl2F-CHF2): The hydrogen is on a carbon bonded to two fluorine atoms. This
configuration results in the strongest C-H bond, making HCFC-123b the least reactive of the
three isomers. Consequently, it is expected to have the longest atmospheric lifetime.

This structure-reactivity relationship can be visualized as follows:
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Structure-Reactivity Relationship of Dichlorotrifluoroethane Isomers
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Structure-Reactivity trend in dichlorotrifluoroethane isomers.
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Experimental Protocol: Relative Rate Method for
*OH Reaction Kinetics

The rate constants for the gas-phase reactions of HCFC isomers with «OH radicals are
commonly determined using the relative rate method. This approach measures the decay of
the target compound relative to a reference compound with a well-known *OH reaction rate
constant.

1. Objective: To determine the bimolecular rate constant (k_test) for the reaction of an HCFC
isomer (Test Compound) with «OH radicals at a specific temperature (e.g., 298 K) and pressure
(e.g., 1 atm).

2. Principle: The Test Compound and a Reference Compound are exposed to a source of «OH
radicals in a reaction chamber. Since both compounds react with the same *OH radical
concentration, the ratio of their reaction rates is proportional to their rate constants. The
governing equation is:

In([Test]o / [Test]t) = (k_test / k_ref) x In([Ref]o / [Ref]t)

where:

» [Test]o and [Ref]o are the initial concentrations.

» [Test]: and [Ref]t are the concentrations at time t.

o k_test and k_ref are the rate constants for the test and reference compounds, respectively.

By plotting In([Test]o / [Test]t) against In([Ref]o / [Ref]t), a straight line with a slope of (k_test /
k_ref) is obtained. Knowing k_ref allows for the calculation of k_test.

3. Materials and Instrumentation:
» Reaction Chamber: A collapsible ~100 L bag made of inert FEP Teflon film.

o Light Source: A bank of UV blacklights (e.g., 254 nm) to initiate photolysis.
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e *OH Radical Source: Methyl nitrite (CH3ONO) or hydrogen peroxide (H202) are common
precursors, which photolyze to produce *OH radicals.

o Reference Compound: A compound with a well-characterized rate constant, similar in
magnitude to the expected k_test (e.g., propane, cyclohexane).

o Bath Gas: High-purity synthetic air or N-.

e Analytical System: Gas Chromatograph with a Flame lonization Detector (GC-FID) for
monitoring the concentrations of the HCFC isomer and the reference compound.

e Gas Handling: Mass flow controllers for precise gas metering.

4. Experimental Workflow:

Workflow for the relative rate experimental method.

5. Considerations:

e The concentrations must be low enough to prevent secondary reactions.

» Potential wall losses of the compounds should be quantified and corrected for if significant.

o The reference compound must be chosen carefully to ensure its decay rate is measurable
and comparable to the test compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Reactivity of
Dichlorotrifluoroethane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204223#comparing-the-reactivity-of-
dichlorotrifluoroethane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1204223#comparing-the-reactivity-of-dichlorotrifluoroethane-isomers
https://www.benchchem.com/product/b1204223#comparing-the-reactivity-of-dichlorotrifluoroethane-isomers
https://www.benchchem.com/product/b1204223#comparing-the-reactivity-of-dichlorotrifluoroethane-isomers
https://www.benchchem.com/product/b1204223#comparing-the-reactivity-of-dichlorotrifluoroethane-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1204223?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

